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Compound of Interest

Compound Name: 1-Allyl-3-hydroxypiperidine

CAS No.: 76787-82-1

Cat. No.: B1466849

Get Quote

Executive Summary
Compound: 1-Allyl-3-hydroxypiperidine (1-(prop-2-en-1-yl)piperidin-3-ol) Molecular Formula:

Molecular Weight: 141.21 g/mol Primary Application: Chiral intermediate for pharmaceutical
synthesis (e.g., opioid receptor antagonists, cholinomimetics).

This technical guide provides a comprehensive framework for the spectroscopic identification

and quality control of 1-Allyl-3-hydroxypiperidine. Unlike simple aliphatic amines, the

introduction of the allyl group at the N-position of the 3-hydroxypiperidine scaffold creates

specific electronic environments observable via NMR and MS. This document details the

synthesis-to-characterization workflow, ensuring researchers can validate the structural

integrity of this intermediate.

Part 1: Structural Analysis & Stereochemistry
The molecule consists of a piperidine ring with a hydroxyl group at the C3 position and an allyl

moiety attached to the nitrogen (N1).[1]
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Chirality: The C3 carbon is a chiral center.

Racemate: The standard synthesis yields (

)-1-Allyl-3-hydroxypiperidine.

Enantiomers: (3R) and (3S) forms exist.[1] In an achiral solvent (e.g.,

), the NMR spectra of the enantiomers are identical.[1] Chiral resolution or synthesis from
chiral precursors (e.g., (S)-3-hydroxypiperidine) is required for enantiopure applications.

Conformation: The piperidine ring predominantly adopts a chair conformation.[2] The

hydroxyl group may exhibit H-bonding (inter- or intramolecular), influencing the chemical shift

of the hydroxyl proton and adjacent carbons.

Part 2: Synthesis & Sample Preparation[1]
To understand the impurity profile in spectroscopic data, one must understand the synthesis.[1]

The standard protocol involves the N-alkylation of 3-hydroxypiperidine.

Synthesis Protocol (Standard )
Reagents: 3-Hydroxypiperidine (1.0 eq), Allyl Bromide (1.1 eq), Potassium Carbonate (

, 2.0 eq).

Solvent: Acetonitrile (ACN) or DMF.

Conditions: Stir at

for 4–6 hours.

Workup: Filter inorganic salts, concentrate filtrate, partition between DCM/Water, dry organic

layer (

), and concentrate.

Purification: Vacuum distillation or Column Chromatography (

).
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Sample Preparation for Spectroscopy[1][2]
NMR Solvent:

(Chloroform-d) is preferred for solubility and clear separation of the allyl signals.

Concentration: ~10 mg/0.6 mL for

H; ~30 mg/0.6 mL for

C.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

Part 3: Spectroscopic Characterization[3]
Mass Spectrometry (MS)
Technique: ESI-MS (Positive Mode) or GC-MS (EI).[2]

Parameter Value Interpretation

Molecular Ion (

)
141.1 Parent peak (GC-MS).

Protonated Ion (

)
142.1 Base peak in ESI-MS.

Fragment (

124)
Loss of OH (Dehydration).

Fragment (

100)

Loss of Allyl group (

).

Fragment (

41)
Allyl cation (Diagnostic).
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Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat oil.[2]

Wavenumber (

)
Assignment Notes

3300 – 3450 O-H Stretch
Broad band; indicates free or

H-bonded hydroxyl.

3070 – 3080 =C-H Stretch
Weak; characteristic of

terminal alkene (allyl).

2920 – 2950 C-H Stretch
Strong;

C-H of the piperidine ring.[2]

1640 – 1645 C=C Stretch
Medium; characteristic of the

allyl double bond.[2]

1100 – 1150 C-O Stretch Strong; secondary alcohol.[2]

Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts (

) are reported in ppm relative to TMS in

. Values are derived from high-confidence assignments of the parent 1-methyl-3-
hydroxypiperidine and standard allyl shift increments.

H NMR (400 MHz,

)
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Position (ppm) Multiplicity Integral
Assignment
Logic

Allyl-CH= 5.80 – 5.95 Multiplet (ddt) 1H

Internal vinyl

proton.

Distinctive

pattern.

Allyl=CH 5.10 – 5.25 Multiplet (dd) 2H

Terminal vinyl

protons.[1][2]

Overlapping but

distinct.

H-3 3.75 – 3.85 Multiplet 1H

Methine proton

at chiral center

(deshielded by

Oxygen).

Allyl-N-CH 3.00 – 3.10
Doublet (d,

)
2H

Methylene linking

N to vinyl group.

H-2 (eq) 2.85 – 2.95 Broad doublet 1H

Ring proton

adjacent to N

(equatorial).

H-6 (eq) 2.75 – 2.85 Broad doublet 1H

Ring proton

adjacent to N

(equatorial).

H-2 (ax) 2.30 – 2.40 Multiplet 1H

Ring proton

adjacent to N

(axial).

H-6 (ax) 2.00 – 2.15 Multiplet 1H

Ring proton

adjacent to N

(axial).

OH 1.80 – 2.50 Broad singlet 1H Exchangeable

with
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. Shift varies with

conc.

H-4, H-5 1.50 – 1.70 Multiplet 4H

Remaining ring

methylene

protons.

C NMR (100 MHz,

)
Carbon Type (ppm) Assignment

Alkene CH 135.0 – 135.5
Internal allyl carbon (

).

Alkene CH 117.5 – 118.5
Terminal allyl carbon (

).[1]

C-3 66.0 – 67.0
Carbinol carbon (attached to

OH).

Allyl N-CH 61.0 – 62.0
Methylene bridging N and

alkene.

C-2 59.5 – 60.5
Ring carbon adjacent to N and

OH.

C-6 53.0 – 54.0 Ring carbon adjacent to N.

C-4 31.5 – 32.5 Ring methylene.

C-5 23.5 – 24.5 Ring methylene.

Part 4: Visualization of Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the structure of 1-
Allyl-3-hydroxypiperidine, ensuring all impurities (unreacted starting material, bis-alkylation)

are ruled out.
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Start: Crude Reaction Mixture

Workup: Extraction (DCM/H2O)

TLC Check
(MeOH:DCM 1:9)

Purification
(Distillation or Column)

 Remove salts/start mat.

Spectroscopic Analysis

1H NMR Check
Look for Allyl (5.8ppm) & Loss of NH

MS Check
Confirm M+H = 142.1

Pass Quality Control?

 No (Repurify)

Approved Intermediate

 Yes

Click to download full resolution via product page

Caption: Logical workflow for the isolation and spectroscopic validation of 1-Allyl-3-
hydroxypiperidine.
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Part 5: Quality Control & Impurity Profiling[1]
When analyzing the spectra, specific attention must be paid to common impurities arising from

the synthesis.[1]

3-Hydroxypiperidine (Starting Material):

Detection: Look for a broad NH peak in IR (~3200-3500, overlapping with OH) and the

absence of allyl signals in NMR (5.0–6.0 ppm).[1]

MS: Peak at

102 (

).[1]

O-Alkylation (Side Product):

Mechanism:[2][3] Reaction of allyl bromide with the hydroxyl group instead of the amine

(less likely but possible if base is too strong).[1]

Detection: Downfield shift of the allyl

protons (~4.0 ppm) compared to

(~3.0 ppm).

Quaternary Ammonium Salt:

Mechanism:[2][3] Over-alkylation (N,N-diallyl species).[2]

Detection: MS peak at

. Significant downfield shifts in NMR due to positive charge on Nitrogen.

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
https://www.lookchem.com/ProductWholeProperty_LCPL999432.htm
https://www.rsc.org/suppdata/c5/ra/c5ra12299f/c5ra12299f1.pdf
https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
https://www.lookchem.com/ProductWholeProperty_LCPL999432.htm
https://www.rsc.org/suppdata/c9/dt/c9dt03020d/c9dt03020d1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/3-Hydroxypiperidine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466849?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Institute of Standards and Technology (NIST).3-Piperidinol, 1-methyl- Mass

Spectrum.[4] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

Reich, H. J.Structure Determination Using NMR Spectroscopy. University of Wisconsin-

Madison. (General reference for Allyl shift increments). Retrieved from [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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